1-(5-Ethoxy-2,4-dimethoxyphenyl)propan-2-amine
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Overview
Description
1-(5-Ethoxy-2,4-dimethoxyphenyl)propan-2-amine is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of an ethoxy group and two methoxy groups attached to a phenyl ring, along with a propan-2-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-ethoxy-2,4-dimethoxyphenyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-ethoxy-2,4-dimethoxybenzaldehyde and nitroethane.
Formation of Nitroalkene: The aldehyde is reacted with nitroethane in the presence of a base, such as ammonium acetate, to form the corresponding nitroalkene.
Reduction: The nitroalkene is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as:
Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) to reduce the nitroalkene to the amine.
Continuous Flow Chemistry: Implementing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethoxy-2,4-dimethoxyphenyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) to yield alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(5-Ethoxy-2,4-dimethoxyphenyl)propan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as its role in modulating neurotransmitter activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-ethoxy-2,4-dimethoxyphenyl)propan-2-amine involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist at specific receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(5-Ethoxy-2,4-dimethoxyphenyl)propan-2-amine can be compared with other similar compounds, such as:
1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine: Differing by the presence of an iodine atom instead of an ethoxy group.
1-(4-Butyl-2,5-dimethoxyphenyl)propan-2-amine: Differing by the presence of a butyl group instead of an ethoxy group.
1-(4-Fluoro-2,5-dimethoxyphenyl)propan-2-amine: Differing by the presence of a fluorine atom instead of an ethoxy group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups may enhance its lipophilicity and affect its interaction with biological membranes and receptors.
Properties
CAS No. |
23693-32-5 |
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Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-(5-ethoxy-2,4-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C13H21NO3/c1-5-17-13-7-10(6-9(2)14)11(15-3)8-12(13)16-4/h7-9H,5-6,14H2,1-4H3 |
InChI Key |
NAMNXRTWJMASNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CC(C)N)OC)OC |
Origin of Product |
United States |
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